5-Amino-7-azaindole-2-carboxylic acid
Overview
Description
5-Amino-7-azaindole-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also a reactant for the synthesis of azaindol derivatives .
Synthesis Analysis
The synthesis of 7-azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed, which involves reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .Molecular Structure Analysis
The molecular structure of 7-azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations .Chemical Reactions Analysis
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products . It provides a perfectly complemental structure that can interact through its basic site with the O–H and through the N–H with the carbonyl functionality of the carboxylic acid .Scientific Research Applications
Synthesis and Chemistry
- A practical route to the 7-azaindole framework, including derivatives like 5-Amino-7-azaindole-2-carboxylic acid, has been developed using cyclocondensation of various compounds. This process is useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
- Acid catalysis in the excited state of 7-azaindole forms a cyclic hydrogen-bonded complex, demonstrating its potential as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).
- Ruthenium(II)-catalyzed C-H aminocarbonylation of N-(hetero)aryl-7-azaindoles with isocyanates shows selective site reactivity, highlighting its potential in creating 7-azaindole derivatives with diverse functional groups (Jeong et al., 2018).
Biological Applications and Materials Science
- The photophysics of 7-azaindole, a key component of this compound, has been studied extensively for its use in biological probes and imaging. Its derivatives have also found applications in organic light emitting diodes and show unusual reactivity in chemical bond activation (Zhao & Wang, 2010).
- 7-Azaindole derivatives, including this compound, have shown potential in the development of fungicides and agrochemicals, as well as functional materials (Minakata et al., 1992).
Safety and Hazards
Future Directions
The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation and the subsequent need to compute the spectra of the aggregates. The use of 7-azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This suggests potential future directions in the study and application of 7-azaindole and its derivatives.
Mechanism of Action
Target of Action
The primary targets of 5-Amino-7-azaindole-2-carboxylic acid are the DEAD-box helicase family member DDX3 and the Tyrosine Protein Kinase SRC . DDX3 is involved in many diseases, such as viral infection, inflammation, and cancer . It plays a role in tumorigenesis and metastasis . SRC is a protein that plays a role in the regulation of embryonic development and cell growth .
Mode of Action
This compound interacts with its targets through hydrogen bonds and π-interactions . It lodges within the adenosine-binding pocket of DDX3, interacting with key residues Tyr200 and Arg202 . For SRC, it acts as an inhibitor, binding to the active site .
Biochemical Pathways
The compound affects the pathways related to tumorigenesis, metastasis, and cell growth . By inhibiting DDX3 and SRC, it can potentially disrupt these pathways, leading to downstream effects such as reduced tumor growth and proliferation .
Result of Action
The compound has shown to effectively inhibit DDX3 in a dose-dependent manner . It has also demonstrated antiproliferative activity against certain cancer cell lines . These results suggest that this compound could potentially be used as a therapeutic agent in the treatment of diseases involving DDX3 and SRC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its ability to bind to its targets Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
5-Amino-7-azaindole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes. Additionally, this compound has been found to interact with other proteins and biomolecules, such as p38 MAP kinase, contributing to its diverse biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cell lines, this compound exhibits antiproliferative activity by inhibiting the SRC kinase, leading to reduced cell proliferation and increased apoptosis . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active site of tyrosine protein kinase SRC, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, this compound may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have demonstrated that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolism in drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution within tissues can impact its therapeutic efficacy and potential side effects, making it essential to study its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLUZNJRYXVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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